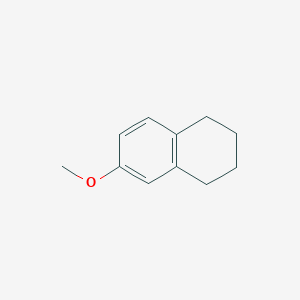

6-Methoxy-1,2,3,4-tetrahydronaphthalene

説明

6-Methoxy-1,2,3,4-tetrahydronaphthalene (C₁₁H₁₄O, molecular weight: 162.23 g/mol) is a partially hydrogenated naphthalene derivative with a methoxy group at the 6-position. It is a clear yellow liquid (boiling point: 131°C, density: 1.033 g/mL at 25°C) and serves as a versatile intermediate in organic synthesis and medicinal chemistry . Its structure combines the aromaticity of the naphthalene system with the flexibility of a partially saturated ring, making it valuable for studying substituent effects on reactivity and stereoelectronic properties.

特性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFDFKRJYKNTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061920 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1730-48-9 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxytetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XG2UMZ29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

6-Methoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 2-methoxynaphthalene. The process involves the following steps :

Catalyst Preparation: A suitable catalyst such as Raney nickel is prepared.

Reaction Setup: 2-Methoxynaphthalene, Raney nickel, and water are added to a pressure-resistant reactor.

Reaction Conditions: The pH is adjusted to 5 using acetic acid, and the mixture is heated to 80°C.

Hydrogenation: The reactor is purged of air and filled with hydrogen gas to a pressure of 0.5-1 MPa. The reaction is maintained at 80-90°C for 12 hours.

Product Isolation: After the reaction, the mixture is cooled, filtered, and the filtrate is allowed to stand. The lower oily layer is separated to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows a similar process to the laboratory synthesis but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product .

化学反応の分析

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalenone.

Reduction: Formation of fully hydrogenated 6-methoxydecalin.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

科学的研究の応用

Pharmaceutical Development

MTHN is under investigation for its potential therapeutic properties. It has shown promise in:

- Anti-inflammatory and Analgesic Medications : Research indicates that derivatives of MTHN may possess anti-inflammatory effects, making them candidates for pain relief formulations .

- Cytotoxic Activity : Recent studies have demonstrated that certain compounds derived from MTHN exhibit significant cytotoxicity against cancer cell lines, such as MCF-7 (human breast adenocarcinoma), with IC50 values indicating potent activity .

Organic Synthesis

MTHN serves as a crucial intermediate in organic chemistry. Its applications include:

- Building Block for Complex Molecules : MTHN is utilized in the synthesis of various biologically relevant compounds, including pyrazolyl-estradiol derivatives and thiazolidinone derivatives. These compounds are being explored for their anticancer properties .

- Synthesis of Fine Chemicals : The compound plays a role in producing fragrances and flavors due to its unique chemical structure.

Material Science

In material science, MTHN is studied for its potential to enhance the properties of materials:

- Polymers and Coatings : The compound's structural characteristics contribute to the development of advanced materials with improved durability and performance. Its methoxy group can influence the physical properties of polymers .

Agricultural Chemistry

MTHN is being researched for its applications in agrochemicals:

- Crop Protection Products : The biological activity of MTHN suggests it could be effective in improving the efficacy of pesticides and herbicides, thus enhancing crop protection strategies .

Biochemical Research

MTHN's role extends into biochemical research where it is used to explore various biological processes:

- Metabolic Pathways and Enzyme Interactions : Researchers utilize MTHN to study its interactions with enzymes and metabolic pathways, contributing to a deeper understanding of biological mechanisms .

Case Study 1: Cytotoxic Evaluation

A series of derivatives synthesized from MTHN were evaluated for their cytotoxic effects against breast cancer cell lines. Five out of eleven compounds demonstrated potent cytotoxicity with IC50 values significantly lower than the reference drug used, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Synthesis of Thiazolidinones

MTHN derivatives were reacted with aryl isothiocyanates to form thiazolidinone derivatives. These compounds were subsequently tested for biological activity, revealing promising results that warrant further investigation into their therapeutic applications .

作用機序

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group at the 6-position can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and enzyme activities, leading to its observed biological and chemical properties .

類似化合物との比較

Positional Isomers: Methoxy Substitution Effects

- 5-Methoxy-1,2,3,4-tetrahydronaphthalene : Used in σ2 receptor ligand development, this isomer demonstrates how methoxy positioning influences biological activity. Unlike the 6-methoxy derivative, it was incorporated into antitumor agents targeting multidrug-resistant cancers, highlighting the role of regiochemistry in medicinal applications .

- 2-Methoxy-1,2,3,4-tetrahydronaphthalene : As a chromium tricarbonyl complex, this isomer showed distinct coordination behavior in C–H activation studies. Its reactivity in ortho-arylation reactions differed from the 6-methoxy analog, underscoring steric and electronic variations due to substituent placement .

Table 1: Reactivity of Methoxy-Substituted Tetrahydronaphthalenes

Substituent Analogues: Ethoxy vs. Methoxy Groups

- 6-Ethoxy-1,2,3,4-tetrahydronaphthalene : In Cr(CO)₃-mediated arylation, the ethoxy derivative exhibited equivalent reactivity to the methoxy analog, suggesting minimal electronic impact from the alkyl chain extension. However, ethoxy-substituted compounds may display altered lipophilicity in drug design contexts .

Functional Group Variations

- 6-Methoxy-1-tetralone : The ketone derivative of 6-methoxy-tetrahydronaphthalene is a key precursor in synthesizing carboxylic acid derivatives. Its oxidation state enables diverse transformations, such as the synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which has superior synthetic yields compared to alternative routes .

- 3-Iodo-2-phenyl-1-(pivaloyloxy)phenyl-6-methoxy-tetrahydronaphthalene : This iodinated derivative demonstrates how halogenation at the 3-position modifies steric bulk and electrophilic reactivity, enabling applications in stereoselective coupling reactions .

Table 2: Physical and Chemical Properties

| Property | 6-Methoxy-tetrahydronaphthalene | 6-Ethoxy-tetrahydronaphthalene | 6-Methoxy-1-tetralone |

|---|---|---|---|

| Molecular Weight (g/mol) | 162.23 | 176.26 | 176.21 |

| Boiling Point (°C) | 131 | N/A | 90–95 (1 mm Hg) |

| Key Functional Group | Methoxy | Ethoxy | Ketone |

| Application | Arylation, drug intermediates | Comparative reactivity studies | Carboxylic acid synthesis |

| Reference | [14, 18] | [3] | [16] |

Methyl vs. Methoxy Substituents

- 6-Methyl-1,2,3,4-tetrahydronaphthalene : The methyl group, being less electron-donating than methoxy, reduces aromatic ring activation. This impacts electrophilic substitution rates and regioselectivity in catalytic reactions .

生物活性

6-Methoxy-1,2,3,4-tetrahydronaphthalene (MTHN) is a polycyclic aromatic hydrocarbon derivative notable for its unique methoxy substitution at the 6-position. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of MTHN, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of MTHN includes a methoxy group attached to a tetrahydronaphthalene framework. This configuration imparts distinct chemical reactivity and influences its biological interactions. The presence of the methoxy group enhances solubility and may affect the compound's affinity for various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C_{11}H_{14}O |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 207.57 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol) |

MTHN's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy group can influence the compound's binding affinity and reactivity. Research suggests that MTHN may modulate signaling pathways and enzyme activities, leading to various pharmacological effects.

Anticancer Properties

Recent studies have highlighted MTHN's potential as an anticancer agent. In vitro assays have demonstrated that MTHN exhibits cytotoxic effects against several cancer cell lines. For example:

- Prostate Cancer: MTHN has been shown to inhibit the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cells (PC-3, DU145) with IC50 values ranging from 4 to 10 µM. The mechanism involves downregulation of Forkhead box M1 (FOXM1), a protein associated with cancer progression .

- Breast Cancer: In studies involving breast cancer cell lines, MTHN demonstrated significant antiproliferative effects, suggesting a potential role in breast cancer therapy.

Antioxidant Activity

MTHN also exhibits antioxidant properties, which can protect cells from oxidative stress. Studies utilizing DPPH and FRAP assays indicate that MTHN scavenges free radicals effectively, contributing to its overall biological activity .

Toxicological Profile

The safety profile of MTHN has been evaluated in various toxicity studies:

- Acute Toxicity: The acute oral LD50 in male rats is reported at 2860 mg/kg body weight, indicating relatively low toxicity .

- Chronic Exposure: Long-term exposure studies have shown no significant mortalities or severe clinical abnormalities at concentrations up to 660 mg/m³ in inhalation studies on rodents. However, some adverse effects on reproductive organs were noted at higher concentrations .

Case Studies and Research Findings

- In Vivo Studies: In animal models, MTHN has shown promise in reducing tumor volume in xenograft models of prostate cancer. The compound's ability to inhibit tumor growth while minimizing side effects positions it as a candidate for further therapeutic development.

- Comparative Studies: When compared to structurally similar compounds such as 1,2,3,4-tetrahydronaphthalene and other methoxy-substituted naphthalenes, MTHN demonstrated enhanced biological activities due to its unique structural features.

Q & A

Q. What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydronaphthalene, and what challenges exist in purification?

The synthesis of this compound often involves bromination of commercially available precursors. For example, bromination with N-bromosuccinimide (NBS) yields a mixture of bromo derivatives, which are subsequently treated with CuI and sodium methoxide to form tetralin derivatives. Purification challenges arise due to the formation of inseparable regioisomers, necessitating chromatographic techniques such as silica gel column chromatography. Yields typically range from 30–31% for individual isomers after optimization .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Structural confirmation relies on a combination of ¹H NMR and chromatographic analysis. In C–H activation studies, the compound’s Cr(CO)₃ complex was characterized by ¹H NMR to assess regioselectivity and reaction outcomes. Key spectral features include aromatic proton signals (δ 6.5–7.0 ppm) and methoxy group resonances (δ ~3.8 ppm). For derivatives like 6-Methoxy-α-tetralone, carbonyl peaks (δ ~200–210 ppm in ¹³C NMR) and mass spectrometry (m/z 176.21) are critical for validation .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) are standard for impurity profiling. Detection limits can be enhanced using protocols like MnO₂-mediated demetallation (for metal-complexed derivatives) followed by ether extraction and solvent evaporation under reduced pressure. Internal standards such as 1,3-dinitrobenzene improve quantification accuracy in NMR-based analyses .

Advanced Research Questions

Q. How does the methoxy substituent influence the reactivity of this compound in C–H activation reactions compared to ethoxy analogs?

The methoxy group’s electron-donating nature enhances π-complexation with transition metals like Cr(CO)₃, directing C–H activation to specific sites. In competition experiments, this compound Cr(CO)₃ complex (1p) exhibited equivalent reactivity to its ethoxy counterpart (1q) under identical conditions (60°C, 4.5 hours), as determined by ¹H NMR yields. This suggests steric and electronic effects balance out in ortho-arylation reactions .

Q. What methodological considerations are critical when designing competition experiments to assess substituent effects in metal-complexed arenes?

Key considerations include:

- Standardization of equivalents : Use equimolar amounts of competing substrates (e.g., 3.00 equiv each of methoxy and ethoxy complexes).

- Demetallation protocols : MnO₂ (18.0 equiv) in acetic acid ensures efficient metal removal without degrading products.

- Internal standards : 1,3-Dinitrobenzene (0.100 mmol) enables accurate yield quantification in crude mixtures.

- Reproducibility : Multiple experimental runs (≥2) are required to account for variability .

Q. What electrochemical strategies are employed in the functionalization of benzylic ethers like this compound?

Electrochemically induced protolytic carbon–carbon bond formation is a promising approach. For instance, allylation using allyltrimethylsilane under pre-electrolysis of LiClO₄ in acetonitrile achieves ~81% yield. The method leverages anodic oxidation to generate reactive intermediates, enabling regioselective coupling without traditional catalysts. Dry-load column chromatography (SiO₂, n-pentane) is used for purification .

Q. How should researchers address conflicting data in toxicological assessments of naphthalene derivatives, and what standardized protocols are recommended?

Conflicting data can arise from variability in exposure routes (inhalation vs. oral) or species-specific responses. To mitigate this:

- Adopt CERCLA guidelines : Prioritize studies with defined inclusion criteria (e.g., systemic effects, dose randomization).

- Risk of bias assessment : Use questionnaires to evaluate experimental animal studies for dose randomization and outcome reporting (Table C-7).

- Data gap analysis : Follow ATSDR frameworks to identify missing information (e.g., long-term dermal exposure effects) .

Q. What thermodynamic stability considerations apply to this compound under varying conditions?

Thermodynamic stability is influenced by ring strain and substituent interactions. Autoxidation studies of tetrahydronaphthalenes indicate that methoxy groups reduce peroxide formation compared to alkyl-substituted analogs. Stability under storage can be enhanced by inert atmospheres (N₂/Ar) and low-temperature preservation (−20°C) .

Methodological Resources

- Spectral Libraries : NIST Chemistry WebBook provides gas-phase ion energetics and UV/Visible spectra for naphthalene derivatives .

- Structural Visualization : Interactive 3D models (e.g., ball-and-stick representations) aid in steric analysis of regioisomers .

- Literature Search Strategies : Use PubMed/Embase query strings combining terms like “Polycyclic Aromatic Hydrocarbons/pharmacology” and “C1-Naphthalenes” to retrieve toxicokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。